PCLX-001 - 1215011-08-7

PCLX-001

Catalog Number: EVT-8378285
CAS Number: 1215011-08-7
Molecular Formula: C24H30Cl2N6O2S
Molecular Weight: 537.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PCLX-001 is a first-in-kind N-Myristoyltransferase (NMT) inhibitor being developed by [Pacylex Pharmaceuticals](https://pacylex.com). Current studies have shown that PCLX-001 works differently than other known cancer drugs and has high activity and positive results in breast, lung, bladder and pancreas cancers.
Source and Classification

PCLX-001 is classified as a pan-N-myristoyltransferase inhibitor. It belongs to a novel class of compounds that inhibit the post-translational modification of proteins through myristoylation, a process critical for the function of various oncogenic proteins. The compound is currently undergoing clinical trials to evaluate its efficacy against hematologic malignancies and solid tumors .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

PCLX-001 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity. The chemical formula includes elements such as carbon, hydrogen, nitrogen, chlorine, and sulfur. The specific structural features allow it to interact effectively with the target enzymes. The molecular structure can be represented as follows:

C20H26Cl2N4O3S\text{C}_{20}\text{H}_{26}\text{Cl}_{2}\text{N}_{4}\text{O}_{3}\text{S}

This indicates a well-defined arrangement that supports its role as an inhibitor of N-myristoyltransferases .

Chemical Reactions Analysis

Reactions and Technical Details

PCLX-001 primarily functions through competitive inhibition of N-myristoyltransferases. This inhibition affects various signaling pathways critical for cancer cell survival, particularly in hematologic malignancies. In vitro studies have shown that PCLX-001 induces apoptosis in cancer cell lines by disrupting myristoylation processes essential for oncogenic signaling proteins like Src family kinases .

The compound's mechanism involves the degradation of several survival factors downstream of the B-cell receptor signaling pathway, which is crucial for lymphocyte proliferation and survival .

Mechanism of Action

Process and Data

The mechanism of action of PCLX-001 involves the selective inhibition of N-myristoyltransferase 1 and 2, leading to reduced myristoylation of key proteins involved in cell signaling and metabolism. This inhibition results in decreased activity of oncogenic pathways, particularly those mediated by Src family kinases and Bruton tyrosine kinase.

Studies indicate that PCLX-001 can significantly reduce cell viability in various cancer types by promoting the degradation of specific kinases involved in survival signaling pathways. The compound's dual action on oxidative phosphorylation further enhances its therapeutic potential against cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PCLX-001 is a solid at room temperature with a melting point that facilitates its use in oral formulations. Its solubility profile indicates favorable characteristics for absorption when administered orally. Key physical properties include:

  • Molecular Weight: Approximately 426 g/mol
  • Solubility: Soluble in organic solvents; limited aqueous solubility
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical properties include its ability to form stable complexes with target enzymes, which is critical for its function as an inhibitor .

Applications

Scientific Uses

PCLX-001 is primarily being explored for its applications in oncology, particularly for treating advanced lymphomas and solid tumors. Its ability to selectively target cancer cells with altered N-myristoylation patterns makes it a potential candidate for therapies aimed at hematologic malignancies such as acute myeloid leukemia and various lymphomas.

Additionally, ongoing research aims to establish gene signatures that can predict sensitivity to N-myristoyltransferase inhibitors like PCLX-001, potentially expanding its application across different cancer types beyond those currently under investigation .

Introduction to N-Myristoyltransferase Inhibition in Oncogenesis

Molecular Pathogenesis of N-Myristoyltransferase Dysregulation in Hematological Malignancies

N-Myristoyltransferase 1 and N-Myristoyltransferase 2 catalyze the irreversible attachment of myristate—a 14-carbon saturated fatty acid—to glycine residues at the N-terminus of client proteins. This modification facilitates membrane association, protein-protein interactions, and downstream signaling cascades critical for cellular proliferation and survival [5] [6]. Dysregulation of these enzymes is increasingly recognized as a pathogenic driver in hematological malignancies.

Table 1: N-Myristoyltransferase Dysregulation Patterns in Human Cancers

Cancer TypeN-Myristoyltransferase 1 AlterationN-Myristoyltransferase 2 AlterationFunctional Consequence
Diffuse Large B-Cell LymphomaOverexpression (protein)Epigenetic suppression (mRNA/protein)Enhanced Src-family kinase signaling
Burkitt LymphomaStable expressionLoss (protein in Daudi/Ramos/BJAB lines)Synthetic lethality to N-Myristoyltransferase 1 inhibition
Acute Myeloid LeukemiaVariableLow mRNA correlates with poor survivalOxidative phosphorylation dependency
Colon/Lung CarcinomasmRNA overexpressionmRNA suppression in metastasesIncreased oncogenic transformation

Transcriptomic analysis of >1,200 cancer cell lines reveals that hematological malignancies exhibit the most pronounced suppression of N-Myristoyltransferase 2 expression. This suppression occurs via epigenetic mechanisms, leading to loss of protein expression in lymphoid cancers such as Burkitt lymphoma (e.g., Daudi, Ramos, and BJAB cell lines) [9]. Conversely, N-Myristoyltransferase 1 expression remains elevated or stable across these malignancies, creating a dependency on this isoform for maintaining myristoylation-dependent oncogenic signaling. The resultant N-Myristoyltransferase 2 deficiency establishes a context of synthetic lethality, wherein pharmacological inhibition of residual N-Myristoyltransferase 1 activity selectively eradicates malignant cells while sparing normal hematopoietic cells expressing both isoforms [9] [3].

Proteomic studies demonstrate that N-Myristoyltransferase inhibition destabilizes multiple myristoylated oncoproteins. In acute myeloid leukemia, genetic ablation of N-Myristoyltransferase 1 via CRISPR/Cas9 reduces mitochondrial respiratory complex I proteins—particularly the assembly factor NADH:Ubiquinone Oxidoreductase Assembly Factor 4—by >70%. This disrupts oxidative phosphorylation, a metabolic vulnerability of leukemia stem cells [7] [9]. Additional proteostatic mechanisms include the activation of the glycine-specific N-degron pathway, which targets non-myristoylated proteins with exposed N-terminal glycine residues for proteasomal degradation [9].

Theoretical Basis for Targeting Protein Myristoylation in B-Cell Receptor Signaling

The B-cell receptor signaling pathway is critically dependent on sequential myristoylation events for membrane recruitment and activation of kinases. Inhibition of N-Myristoyltransferase disrupts this cascade at multiple nodal points, providing a compelling rationale for targeting B-cell lymphomas.

Table 2: Myristoylation-Dependent Components of B-Cell Receptor Signaling

Signaling ComponentFunctionConsequence of Myristoylation Loss
Lyn (Src-family kinase)Initial ITAM phosphorylationMislocalization, degradation, loss of BCR activation
Human Germinal Center-Associated ProteinSYK recruitment amplifierImpaired SYK activation and downstream signaling
Bruton Tyrosine KinasePLCγ activationReduced calcium flux and PKC activation
c-MycTranscriptional regulatorDegradation via N-degron pathway

Myristoylation enables Lyn—a Src-family kinase—to anchor within lipid rafts adjacent to the B-cell receptor. Upon receptor engagement, myristoylated Lyn phosphorylates immunoreceptor tyrosine-based activation motifs on the CD79A-CD79B heterodimer, facilitating spleen tyrosine kinase recruitment [1] [3]. PCLX-001 (zelenirstat), a potent pan-N-Myristoyltransferase inhibitor, abrogates Lyn myristoylation within 2 hours of treatment. This not only mislocalizes Lyn to the cytosol but also triggers its proteasomal degradation, extinguishing the initiating signal of the B-cell receptor cascade [1] [7].

Notably, inhibition exerts "bystander effects" on non-myristoylated signaling effectors. In diffuse large B-cell lymphoma models, PCLX-001 treatment unexpectedly depletes c-Myc, nuclear factor kappa B, and phosphorylated extracellular signal-regulated kinase. This occurs through indirect mechanisms wherein upstream myristoylation-dependent signals (e.g., Lyn-mediated activation) are required for stabilization of these oncoproteins [1] [3]. Multi-omics analyses confirm that N-Myristoyltransferase inhibition reprograms transcriptional networks governing B-cell receptor signaling. A Myristoylation Inhibitors Sensitivity Signature comprising 54 genes predicts lymphoma vulnerability to PCLX-001, with enrichment in pathways regulating B-cell proliferation and survival [9].

The convergence of these mechanisms—direct kinase degradation and indirect effector suppression—results in comprehensive pathway inactivation. In vivo xenograft models demonstrate complete regression of B-cell lymphomas following PCLX-001 administration, validating the theoretical basis for targeting the myristoylome in these malignancies [1] [3].

Properties

CAS Number

1215011-08-7

Product Name

PCLX-001

IUPAC Name

2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide

Molecular Formula

C24H30Cl2N6O2S

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3

InChI Key

WKTSLVQYGBHNRV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl

Canonical SMILES

CC1=C(C(=NN1C)CC(C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.